molecular formula C11H11ClN2O3 B6631972 3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid

3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid

Cat. No.: B6631972
M. Wt: 254.67 g/mol
InChI Key: DJVAWTDQNCTPDJ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid is an organic compound that features a chloro and cyano-substituted aniline moiety attached to a hydroxy and methyl-substituted propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-Chloro-4-cyanoanilino)-2-oxo-2-methylpropanoic acid.

    Reduction: Formation of 3-(3-Chloro-4-aminomethylphenyl)-2-hydroxy-2-methylpropanoic acid.

    Substitution: Formation of 3-(3-Methoxy-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid.

Scientific Research Applications

3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-cyanoaniline: A precursor in the synthesis of the target compound.

    2-Hydroxy-2-methylpropanoic acid: Another precursor used in the synthesis.

    3-(3-Methoxy-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid: A derivative formed through substitution reactions.

Uniqueness

3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid is unique due to the presence of both chloro and cyano groups on the aniline ring, combined with a hydroxy and methyl-substituted propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(3-chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-11(17,10(15)16)6-14-8-3-2-7(5-13)9(12)4-8/h2-4,14,17H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVAWTDQNCTPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC(=C(C=C1)C#N)Cl)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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